Homophenylalanine hydroxamic acid
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Overview
Description
Homophenylalanine hydroxamic acid is a compound that combines the structural features of homophenylalanine and hydroxamic acid Homophenylalanine is an unnatural amino acid, while hydroxamic acids are known for their ability to chelate metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of homophenylalanine hydroxamic acid typically involves the coupling of homophenylalanine with hydroxylamine. One common method is the biocatalytic synthesis employing phenylalanine dehydrogenase, which has been proven to be a promising route for producing enantiomerically pure homophenylalanine . The reaction conditions often involve mild temperatures and pH levels to ensure high stereoselectivity and yield.
Industrial Production Methods
Industrial production of this compound can be achieved through a combination of fed-batch substrate addition and continuous product removal. This method increases substrate loading and cofactor utilization, resulting in high productivity and efficiency . The use of genetically modified enzymes further enhances the process, making it economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Homophenylalanine hydroxamic acid undergoes various chemical reactions, including:
Oxidation: The hydroxamic acid moiety can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to amides.
Substitution: The compound can participate in substitution reactions, where the hydroxamic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amides, and substituted hydroxamic acids
Scientific Research Applications
Homophenylalanine hydroxamic acid has several scientific research applications:
Medicinal Chemistry: The compound’s ability to chelate metal ions makes it a potential candidate for developing metalloprotease inhibitors and histone deacetylase inhibitors.
Biocatalysis: The biocatalytic synthesis of this compound using phenylalanine dehydrogenase is a promising route for producing chiral pharmaceuticals.
Quorum Sensing Inhibitors: Phenylalanine derivatives bearing a hydroxamic acid moiety have been identified as potent quorum sensing inhibitors, which can control the virulence factors of several bacteria.
Mechanism of Action
The mechanism of action of homophenylalanine hydroxamic acid involves its ability to chelate metal ions, particularly zinc and iron. This chelation inhibits the activity of metalloenzymes, such as histone deacetylases and metalloproteases . By binding to the active site of these enzymes, the compound prevents the removal of acetyl groups from histone proteins, leading to increased acetylation and altered gene expression . This mechanism is crucial for its potential use as an anticancer agent and in other therapeutic applications.
Comparison with Similar Compounds
Homophenylalanine hydroxamic acid can be compared with other similar compounds, such as:
Suberoylanilide hydroxamic acid (Vorinostat): Both compounds are histone deacetylase inhibitors, but this compound has a unique structure that may offer different pharmacokinetic properties.
Marimastat: Another metalloprotease inhibitor, but with a different scaffold and mechanism of action.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-amino-N-hydroxy-4-phenylbutanamide |
InChI |
InChI=1S/C10H14N2O2/c11-9(10(13)12-14)7-6-8-4-2-1-3-5-8/h1-5,9,14H,6-7,11H2,(H,12,13) |
InChI Key |
AMLMQPZXMCRPLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)NO)N |
Origin of Product |
United States |
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